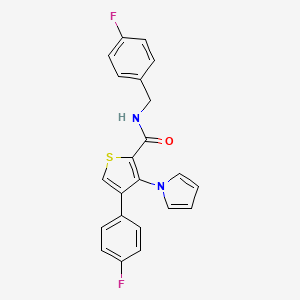
N-(4-fluorobenzyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorobenzyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide, commonly known as "compound X," is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine. This compound belongs to the class of thiophene-based compounds, which have been shown to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Mecanismo De Acción
The mechanism of action of compound X is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. In cancer research, compound X has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is responsible for cell growth and survival. In inflammation research, compound X has been shown to inhibit the activity of the NF-κB pathway, which is responsible for the production of pro-inflammatory cytokines. In neurological research, compound X has been shown to enhance the activity of the NMDA receptor, which is involved in learning and memory.
Biochemical and Physiological Effects
Compound X has been shown to have various biochemical and physiological effects in the body. In cancer research, compound X has been shown to induce apoptosis, inhibit angiogenesis, and suppress tumor growth. In inflammation research, compound X has been shown to suppress the production of pro-inflammatory cytokines and reduce inflammation. In neurological research, compound X has been shown to improve cognitive function and memory retention.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using compound X in lab experiments is its high potency and specificity. It has been shown to have a strong inhibitory effect on various signaling pathways, making it a valuable tool for studying the mechanisms of disease. However, one of the limitations of using compound X in lab experiments is its potential toxicity. It has been shown to have cytotoxic effects on some cell lines, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on compound X. One direction is to explore its potential applications in the treatment of other diseases, such as autoimmune disorders and infectious diseases. Another direction is to investigate its pharmacokinetics and pharmacodynamics in vivo, which will provide valuable information on its safety and efficacy. Additionally, further research is needed to fully understand the mechanism of action of compound X and its interaction with other signaling pathways in the body.
Conclusion
In conclusion, compound X is a promising chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of compound X in the treatment of various diseases and to explore its safety and efficacy in vivo.
Métodos De Síntesis
The synthesis of compound X involves the reaction of 4-fluorobenzylamine with 4-fluorobenzaldehyde to form an imine intermediate, which is then reacted with 3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid to yield compound X. The reaction is carried out in the presence of a catalyst and under controlled conditions to ensure high yield and purity of the product.
Aplicaciones Científicas De Investigación
Compound X has been extensively studied for its potential applications in medicine. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. In cancer research, compound X has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, compound X has been shown to suppress the production of pro-inflammatory cytokines, which are responsible for the inflammatory response. In neurological research, compound X has been shown to improve cognitive function and memory retention.
Propiedades
IUPAC Name |
4-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]-3-pyrrol-1-ylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F2N2OS/c23-17-7-3-15(4-8-17)13-25-22(27)21-20(26-11-1-2-12-26)19(14-28-21)16-5-9-18(24)10-6-16/h1-12,14H,13H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFWCSSKNBSJNOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(SC=C2C3=CC=C(C=C3)F)C(=O)NCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorobenzyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

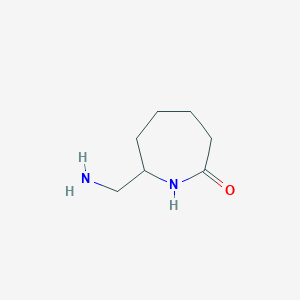
![N-[(4-methoxy-1-naphthyl)methyl]cyclopentanamine hydrobromide](/img/no-structure.png)
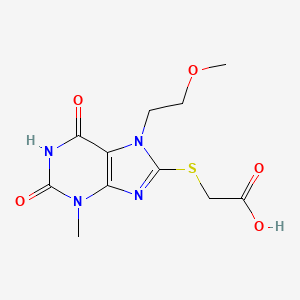
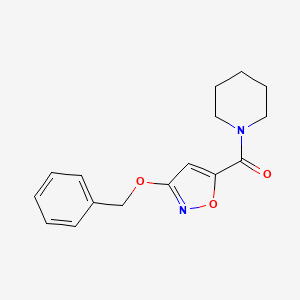

![N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2923174.png)
![methyl 2-{[({1-[3-(anilinocarbonyl)phenyl]-1H-imidazol-2-yl}thio)acetyl]amino}benzoate](/img/structure/B2923176.png)
![7-(4-((3,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2923177.png)
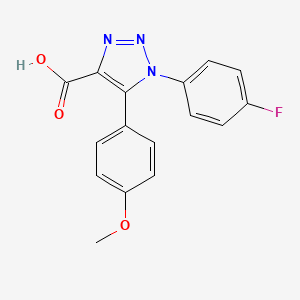
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-cyclohexyl-N-methylacetamide](/img/structure/B2923179.png)
![N-[(3S)-pyrrolidin-3-yl]methanesulfonamide hydrochloride](/img/structure/B2923180.png)
![N-{4-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]phenyl}but-2-ynamide](/img/structure/B2923182.png)
![5-{6-chloro-2H-[1,3]dioxolo[4,5-g]quinolin-7-yl}-3-cyclopropyl-1-methanesulfonyl-4,5-dihydro-1H-pyrazole](/img/structure/B2923184.png)
![8-methoxy-2-(thiomorpholin-4-ylcarbonyl)-N-[4-(trifluoromethoxy)phenyl]quinolin-4-amine](/img/structure/B2923185.png)